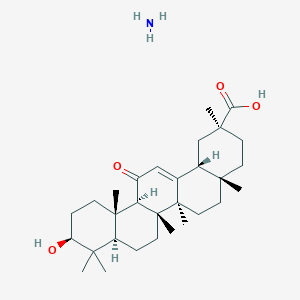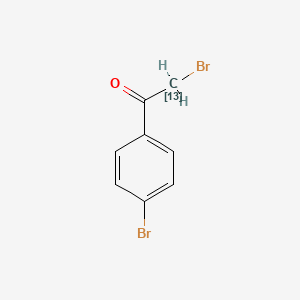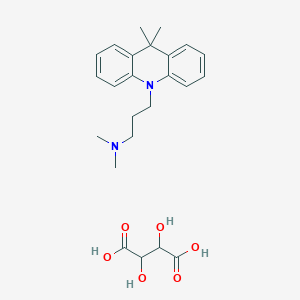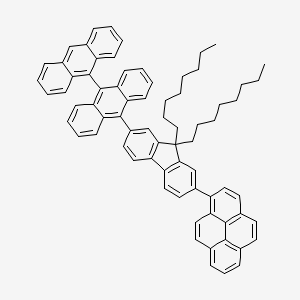
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is a complex organic compound that features a bromopyridine moiety, an imidazole ring, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromopyridine.
Formation of Imidazole Derivative: 1-methyl-1H-imidazole is sulfonylated using a sulfonyl chloride derivative to form the sulfonyl imidazole.
Coupling Reaction: The bromopyridine and sulfonyl imidazole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the morpholine ring.
Reduction: Reduction reactions may target the bromopyridine moiety or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, especially the bromopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole or morpholine rings.
Reduction: Reduced forms of the bromopyridine or sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to target sites, while the sulfonyl imidazole and morpholine rings contribute to the compound’s overall activity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-chloropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-fluoropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-iodopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
Uniqueness
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromopyridine, sulfonyl imidazole, and morpholine rings also contributes to its distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C13H15BrN4O3S |
|---|---|
Peso molecular |
387.25 g/mol |
Nombre IUPAC |
2-(6-bromopyridin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H15BrN4O3S/c1-17-8-13(15-9-17)22(19,20)18-5-6-21-11(7-18)10-3-2-4-12(14)16-10/h2-4,8-9,11H,5-7H2,1H3 |
Clave InChI |
MRUMQYQCSBVSFF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=NC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)

![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)


![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

